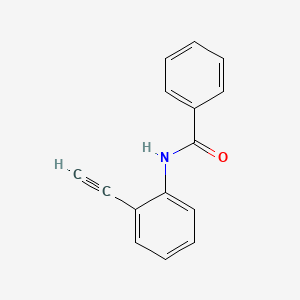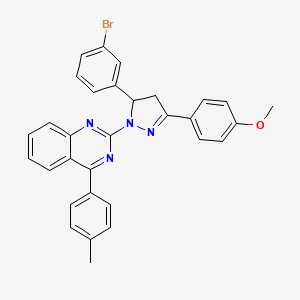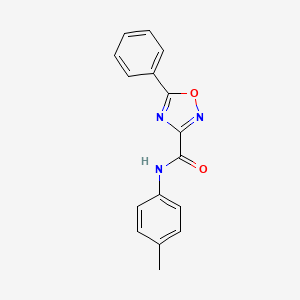![molecular formula C12H20ClN B2875511 Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride CAS No. 158833-04-6](/img/structure/B2875511.png)
Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride is a unique compound characterized by its spirocyclic structure, which includes an adamantane moiety fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of adamantane derivatives with cyclopropane precursors under specific conditions. For example, the Corey–Chaykovsky reaction can be employed to synthesize spiro[cyclopropane-1,9’-fluorene] with a yield of 70% .
Industrial Production Methods
Industrial production of spirocyclic compounds often utilizes microwave-assisted organic synthesis to accelerate reaction rates and improve yields. This method has been shown to be effective in the synthesis of various spiro heterocycles .
Chemical Reactions Analysis
Types of Reactions
Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyloxosulfonium methylide for the Corey–Chaykovsky reaction and NaOH for chemo- and diastereo-selective cycloaddition reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Corey–Chaykovsky reaction yields spiro[cyclopropane-1,9’-fluorene], while cycloaddition reactions can produce spiro (cyclopentane-1,3’-indoline) derivatives .
Scientific Research Applications
Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex molecular architectures.
Medicine: The compound’s unique structure and biological activities make it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, leading to its biological activities. For example, spiroadamantane derivatives have been shown to possess antimalarial and antiparasitic activities .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have biological activities including diuretic and antiandrogenic effects.
Spirocyclic oxindoles: These compounds are important in medicinal chemistry due to their unique 3D structures and biological activities.
Uniqueness
Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride is unique due to its adamantane moiety, which imparts specific physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and materials science .
Properties
IUPAC Name |
spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c13-11-6-12(11)9-2-7-1-8(4-9)5-10(12)3-7;/h7-11H,1-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAKUGYFEAKQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC4N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2875432.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2875436.png)
![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2875439.png)


![N'-cycloheptyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2875443.png)
![14-Oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2875445.png)
![Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2875446.png)


![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875450.png)
![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2875451.png)
